1-bromo-4-((3-methoxypropyl)sulfonyl)benzene

Description

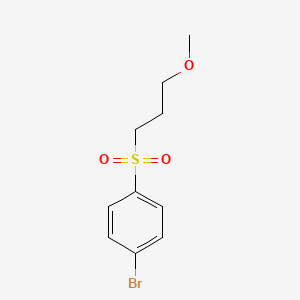

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-methoxypropylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRFMJYOARYANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene can be synthesized through a multi-step process involving the following key steps:

Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Major Products

Substitution Reactions: The major products are typically substituted benzene derivatives where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl bromide with the boronic acid.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-((3-methoxypropyl)sulfonyl)benzene serves as a versatile intermediate in organic synthesis. Its sulfonyl group increases the electrophilic character of the compound, facilitating nucleophilic substitution reactions. Common applications include:

- Nucleophilic Substitution Reactions : The compound can react with various nucleophiles, such as amines and alcohols, to form more complex molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic compounds. This is particularly relevant in the synthesis of biologically active molecules.

- Oxidation Reactions : The compound can also undergo oxidation reactions, allowing for the introduction of functional groups that enhance biological activity or solubility.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry due to its ability to interact with biological targets. Some notable applications include:

- Drug Development : The sulfonyl group is known to improve the pharmacokinetic properties of drug candidates, enhancing their solubility and bioavailability. This makes this compound a candidate for further investigation in drug design.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. Research into the biological activity of this compound could uncover new therapeutic agents against resistant strains of bacteria.

Several studies have explored the applications and reactivity of this compound:

- Synthesis of Novel Antimicrobials : A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial activity against various pathogens. Results indicated promising activity, warranting further exploration into its mechanism of action.

- Reactivity with Nucleophiles : Research demonstrated that this compound effectively reacts with primary amines to form sulfonamide derivatives, which are known for their therapeutic properties.

- Pharmacological Evaluation : Investigations into the pharmacological properties revealed that modifications to the methoxypropyl group can significantly influence the compound's bioactivity, suggesting avenues for optimizing drug candidates.

Mechanism of Action

The mechanism of action of 1-bromo-4-((3-methoxypropyl)sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group influence the electron density of the benzene ring, making it susceptible to various substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

*clogP: Calculated partition coefficient (lipophilicity).

†Estimated based on structural analogs in .

Key Comparative Insights:

Lipophilicity and Bioactivity :

- The 3-methoxypropyl substituent in the target compound confers a higher clogP (~3.2) compared to methyl (clogP 1.8) or isopropyl (clogP 2.5) analogs. Elevated lipophilicity correlates with improved membrane permeability, a critical factor for antimicrobial agents .

- In a study of 32 bromophenylsulfonyl derivatives, compounds with clogP >3 exhibited MIC values ≤64 µg/mL against Staphylococcus aureus, suggesting the target compound may have enhanced bioactivity .

Electronic Effects :

- The trifluoromethyl sulfonyl group () is strongly electron-withdrawing, making it suitable for electrophilic substitution reactions. In contrast, the 3-methoxypropyl group provides mild electron-donating effects via its ether oxygen, which may stabilize radical intermediates in photoredox catalysis .

Synthetic Utility: Bromophenylsulfonyl derivatives are pivotal in cross-coupling reactions. For example, 1-bromo-4-(phenylsulfonyl)benzene is a common substrate in Suzuki-Miyaura reactions to form biaryls .

Thermal and Chemical Stability :

- Sulfonyl groups generally enhance thermal stability. The trifluoromethyl analog () decomposes at >200°C, while the target compound’s stability remains uncharacterized but is expected to align with similar sulfonylbenzenes .

Biological Activity

1-Bromo-4-((3-methoxypropyl)sulfonyl)benzene, with the CAS number 403793-29-3, is a sulfonyl-substituted aromatic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in various fields such as medicinal chemistry and environmental science.

This compound features a bromine atom and a methoxypropylsulfonyl group attached to a benzene ring. Its molecular formula is C11H15BrO2S, which indicates the presence of a sulfonyl functional group that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The sulfonyl group can participate in hydrogen bonding and π-π interactions, which may modulate the activity of specific biological targets, leading to various pharmacological effects.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit several biological activities, including:

- Antimicrobial Properties : Some studies have suggested that sulfonyl-containing compounds demonstrate significant antibacterial and antifungal activities.

- Anticancer Effects : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Activity : Compounds with similar functional groups have been investigated for their potential to reduce inflammation in various models.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. A study by Haskell Laboratories indicated that exposure to similar brominated compounds resulted in observable adverse effects, including respiratory distress and weight loss in rodent models. The median lethal concentration (LC50) for structurally related compounds was documented at approximately 18,000 mg/m³, indicating a need for caution in handling and application .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Activity : A study examined the efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways. Further studies are required to elucidate the specific molecular targets involved.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to introduce the sulfonyl group in 1-bromo-4-((3-methoxypropyl)sulfonyl)benzene?

- The sulfonyl group is typically introduced via oxidation of a sulfide intermediate. For example, 3-bromothiophenol can react with 2-bromopropane in the presence of K₂CO₃ in dry acetone to form a sulfide, followed by oxidation using Oxone® (a potassium peroxymonosulfate complex) in methanol . Alternative methods may involve thiol alkylation followed by controlled oxidation steps.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- 1H NMR and 13C NMR are critical for structural confirmation. For related brominated sulfonylbenzene derivatives, characteristic peaks include aromatic protons (δ 7.04–7.41 ppm for brominated benzene rings) and sulfonyl/methoxypropyl group signals (e.g., δ 3.40–3.54 ppm for methoxy and adjacent methylene protons) . GC-MS (e.g., m/z 293 for C₁₀H₁₃BrO₃S) and HPLC purity analysis (>95%) are also recommended .

Q. What purification strategies are effective for isolating this compound?

- After synthesis, short silica gel column chromatography (e.g., using hexane/ethyl acetate gradients) is commonly employed. For higher purity, preparative HPLC or recrystallization from solvents like methanol may be used . Solvent removal under reduced pressure and drying at 60°C under argon can prevent decomposition .

Advanced Research Questions

Q. What challenges arise in palladium-catalyzed cross-coupling reactions involving this compound?

- The electron-withdrawing sulfonyl group can reduce the reactivity of the bromoarene in Suzuki-Miyaura couplings. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf) ), using stronger bases (e.g., Cs₂CO₃), and elevated temperatures (80–100°C) may improve yields . Steric hindrance from the 3-methoxypropyl group must also be considered in regioselective coupling .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- The sulfonyl group is a strong meta-directing and deactivating group, making SNAr reactions challenging. However, under high-temperature conditions (e.g., DMF at 120°C) with strong nucleophiles (e.g., amines or thiols), substitution at the para-bromo position can occur. Computational studies (DFT) can predict activation energies and regioselectivity .

Q. What strategies are used to resolve contradictions in reaction yields reported across studies?

- Yield discrepancies often stem from variations in reaction scales, solvent purity, or catalyst batches. Systematic optimization via Design of Experiments (DoE) or high-throughput screening is recommended. For example, adjusting the molar ratio of Oxone® to sulfide (1.2–1.5 equiv.) can enhance oxidation efficiency . Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. How can computational modeling aid in predicting the compound’s biological activity or reactivity?

- Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites (e.g., sulfonyl oxygen lone pairs for hydrogen bonding). Molecular docking studies with target proteins (e.g., PRMT4 inhibitors) may rationalize structure-activity relationships . QSAR models can correlate substituent effects (e.g., methoxypropyl chain length) with bioactivity .

Methodological Notes

- Synthetic Reproducibility : Always verify reagent dryness (e.g., THF over molecular sieves) and catalyst activation (e.g., flame-drying glassware for Pd reactions) .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Safety Considerations : The bromoarene moiety is a potential alkylating agent; handle with PPE in fume hoods. Waste containing sulfonyl groups requires neutralization before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.